molecular formula C24H21N3O2S B11555840 4-(biphenyl-4-yl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,3-thiazole

4-(biphenyl-4-yl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,3-thiazole

Cat. No.: B11555840
M. Wt: 415.5 g/mol
InChI Key: PGEXANHDSDGJGS-MFKUBSTISA-N
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Description

4-{[1,1’-BIPHENYL]-4-YL}-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-THIAZOLE is a complex organic compound that features a thiazole ring, a biphenyl group, and a dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1,1’-BIPHENYL]-4-YL}-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-THIAZOLE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated biphenyl compound in the presence of a palladium catalyst.

    Introduction of the Dimethoxyphenyl Moiety: The dimethoxyphenyl group can be attached through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the hydrazone linkage, potentially leading to the formation of hydrazines.

    Substitution: The biphenyl and thiazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrazines and reduced thiazole derivatives.

    Substitution: Various substituted biphenyl and thiazole derivatives.

Scientific Research Applications

4-{[1,1’-BIPHENYL]-4-YL}-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-THIAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 4-{[1,1’-BIPHENYL]-4-YL}-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-THIAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved could include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[1,1’-BIPHENYL]-4-YL}-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-OXAZOLE
  • **4-{[1,1’-BIPHENYL]-4-YL}-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-IMIDAZOLE

Uniqueness

The presence of the thiazole ring in 4-{[1,1’-BIPHENYL]-4-YL}-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-THIAZOLE imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds with oxazole or imidazole rings.

Properties

Molecular Formula

C24H21N3O2S

Molecular Weight

415.5 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-(4-phenylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C24H21N3O2S/c1-28-22-13-8-17(14-23(22)29-2)15-25-27-24-26-21(16-30-24)20-11-9-19(10-12-20)18-6-4-3-5-7-18/h3-16H,1-2H3,(H,26,27)/b25-15+

InChI Key

PGEXANHDSDGJGS-MFKUBSTISA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)OC

Origin of Product

United States

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